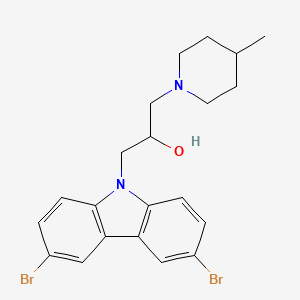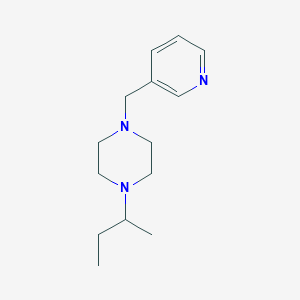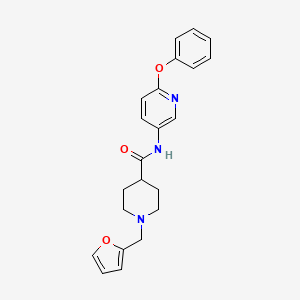![molecular formula C18H22ClNO B4880502 N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide
描述
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of adamantane derivatives and is a potent agonist of metabotropic glutamate receptors.
科学研究应用
ACPD has been extensively studied for its potential applications in scientific research. It has been shown to be a potent agonist of metabotropic glutamate receptors, which are involved in a wide range of physiological and pathological processes. ACPD has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms underlying various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
作用机制
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylyl cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. The downstream effects of these signaling pathways depend on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPD depend on the specific receptor subtype and the cellular context. ACPD has been shown to modulate synaptic transmission and plasticity, neuronal excitability, and gene expression. It has also been shown to have neuroprotective effects in various models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of ACPD is its high potency and selectivity for metabotropic glutamate receptors. This allows for precise modulation of these receptors without affecting other neurotransmitter systems. ACPD is also relatively stable and easy to handle in the laboratory. One of the main limitations of ACPD is its potential for off-target effects, particularly at high concentrations. Careful experimental design and control are essential to ensure the specificity of ACPD's effects.
未来方向
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent agonists and antagonists of metabotropic glutamate receptors. These compounds could be used to further elucidate the roles of these receptors in various physiological and pathological processes. Another area of interest is the use of ACPD and related compounds as potential therapeutics for neurological disorders. Further studies are needed to determine the safety and efficacy of these compounds in animal models and in humans.
属性
IUPAC Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXYKWPWLGYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)

![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)